
Dolichol-20
Overview
Description
Dolichol-20 is a long-chain polyisoprenoid alcohol consisting of 20 isoprene units. It is a member of the dolichol family, which plays a crucial role in the post-translational modification of proteins, particularly in the process of N-glycosylation. This compound is involved in the synthesis of glycoproteins by acting as a lipid carrier for sugar molecules in the endoplasmic reticulum of eukaryotic cells .
Preparation Methods
Extraction of Dolichol-20 from Natural Sources
Tissue Homogenization and Lipid Extraction
This compound is predominantly isolated from eukaryotic tissues, including mammalian liver, yeast, and fungal biomass. The initial step involves homogenization of frozen tissues in cold chloroform-methanol (2:1 v/v) to solubilize lipids while inhibiting enzymatic degradation . For fungal sources such as Trichoderma reesei, mycelia are lyophilized and subjected to accelerated solvent extraction using hexane-acetone (1:1) to recover non-polar polyisoprenoids . Saponification follows, employing 2 M KOH in 50% methanol at 70°C for 2 hours to hydrolyze esterified lipids, leaving free dolichols in the non-saponifiable fraction .
Chromatographic Purification
Crude lipid extracts are fractionated via silica gel chromatography. This compound elutes in hexane-ethyl acetate (9:1 v/v), distinct from shorter-chain polyprenols . Reverse-phase HPLC further resolves this compound using C18 columns and methanol-water gradients (70% to 95% methanol over 20 minutes), achieving >90% purity . Yield varies by source: hepatocellular carcinoma cells yield ~0.8 mg this compound per gram dry weight, whereas Saccharomyces cerevisiae produces ≤0.2 mg/g due to competing sterol biosynthesis .
Chemical Synthesis of this compound
Phosphoryl Chloride-Mediated Phosphorylation
Chemical synthesis of this compound derivatives employs POCl₃ to phosphorylate the terminal hydroxyl group. In anhydrous pyridine, this compound reacts with POCl₃ (1:1.2 molar ratio) at −10°C for 4 hours, yielding Dolichyl monophosphate (Dol-P) with 75–80% efficiency . The reaction is quenched with ice-cold water, and Dol-P is extracted into chloroform-methanol (3:2 v/v) . This method avoids side reactions at internal double bonds, preserving the α-saturated isoprene unit critical for enzymatic recognition .
Fluorescent Labeling for Biochemical Assays
Functionalization of this compound with fluorescent tags enables tracking in membrane systems. ω-End labeling uses 1-aminonaphthalene-8-sulfonic acid (ANS) in dimethylformamide, coupled via carbodiimide chemistry . Alternatively, γ-isoprene unit modification with 2-aminopyridine occurs under Mitsunobu conditions (DIAD, PPh₃), achieving 60–65% conjugation yields . These derivatives exhibit Förster resonance energy transfer (FRET) upon binding to dolichyl phosphate mannose synthase (DPMS), confirming structural integrity .
Enzymatic Biosynthesis via the Mevalonate Pathway
De Novo Synthesis in Yeast
In S. cerevisiae, this compound biosynthesis initiates with the condensation of acetyl-CoA to mevalonate via HMG-CoA reductase . Farnesyl pyrophosphate (FPP) serves as the primer for cis-prenyltransferase (CPT), which sequentially adds 17 isopentenyl pyrophosphate (IPP) units. CPT activity is Mg²⁺-dependent and optimal at pH 7.5, producing this compound with a saturated α-unit . Overexpression of RER2 (CPT gene) in yeast mutants increases this compound yield by 2.3-fold, though excess IPP diverts flux to sterols .
Reconstitution in Cell-Free Systems
Cell-free systems using rat liver microsomes demonstrate this compound elongation. Incubation of IPP with FPP and NADPH generates radiolabeled this compound, confirmed by TLC (Rf = 0.38 in hexane-diethyl ether-acetic acid, 70:30:1) . Potassium fluoride (100 mM) inhibits phosphatases, preventing dephosphorylation of intermediate polyprenyl pyrophosphates .
Purification and Structural Validation
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC on Zorbax SB-C18 columns (250 × 10 mm) resolves this compound from isomers using isocratic methanol at 2 mL/min . Retention time (23.5 ± 0.3 minutes) correlates with chain length, as confirmed by co-elution with C100 dolichol standards . Post-column derivatization with diphenylhexatriene enhances UV detection (λ = 210 nm), achieving a limit of quantification (LOQ) of 50 ng/mL .
Mass Spectrometric Analysis
Electrospray ionization–mass spectrometry (ESI-MS) in negative mode identifies this compound via [M−H]⁻ ions at m/z 1373.2 (calculated for C₁₀₀H₁₆₀O) . Collision-induced dissociation (CID) generates fragment ions at m/z 853.5 (loss of 7 isoprene units), confirming the 20-unit structure . Matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid matrix provides complementary data, resolving isotopic peaks spaced 0.067 m/z apart .
Applications in Membrane and Enzyme Studies
Modulation of Membrane Fluidity
Differential scanning calorimetry (DSC) reveals this compound’s impact on phospholipid bilayers. At 15 mol%, this compound reduces the phase transition temperature (Tₘ) of DPPC from 41.5°C to 38.2°C, broadening the transition enthalpy (ΔH) from 6.72 kJ/mol to 8.15 kJ/mol . This fluidizing effect arises from intercalation into the acyl chain region, disrupting van der Waals interactions .
Substrate Specificity in Glycosyltransferases
This compound’s α-saturated terminus is essential for DPMS recognition. Assays with mannose show Km = 12.5 μM for Dol-P, versus Km > 100 μM for unsaturated polyprenyl phosphates . Fluorescent this compound analogs exhibit a 20% increase in DPMS activity compared to native Dol-P, attributed to enhanced membrane insertion .
Chemical Reactions Analysis
Types of Reactions: Dolichol-20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dolichol phosphate, which is essential for glycoprotein synthesis.
Reduction: The reduction of this compound involves the conversion of polyprenol to dolichol by the enzyme polyprenol reductase.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used in substitution reactions.
Major Products:
Dolichol Phosphate: Formed through the oxidation of this compound.
Glycosylated Dolichol: Resulting from the attachment of sugar molecules during glycoprotein synthesis.
Scientific Research Applications
Chemical Properties and Structure
Dolichol-20 is characterized by its long chain of isoprene units, specifically consisting of 20 isoprene units (C100H164O). The structure includes a primary terminal hydroxyl group, which is crucial for its function as a lipid carrier in glycosylation processes. The molecular weight of this compound is approximately 1382.37 g/mol, and it belongs to the class of organic compounds known as polyprenols .
Biological Functions
1. Glycosylation Processes
this compound serves as a lipid-linked oligosaccharide carrier in the glycosylation of proteins, particularly in the synthesis of N-linked glycans. It plays a vital role in the transfer of sugar moieties to proteins within the endoplasmic reticulum and Golgi apparatus. This process is essential for proper protein folding and stability .
2. Membrane Structure and Function
this compound is integrated into cellular membranes, influencing membrane fluidity and stability. Studies have shown that dolichols can affect the phase behavior of phospholipid bilayers, which may impact membrane protein function and cellular signaling pathways .
3. Stress Response
Research indicates that dolichols are involved in plant responses to abiotic stress conditions, such as drought and endoplasmic reticulum stress. In Arabidopsis thaliana, dolichol biosynthesis has been linked to enhanced stress tolerance, suggesting potential applications in agricultural biotechnology .
Metabolic Pathways
This compound is synthesized via the mevalonate pathway, which also produces other important biomolecules like cholesterol and ubiquinone. The synthesis involves several enzymatic steps where isopentenyl diphosphate units are sequentially added to form longer polyisoprenoid chains .
Case Study 1: Dolichol in Cancer Cells
A study investigating the role of dolichols in cancer cells found that actively dividing cells exhibited shorter dolichol chain lengths compared to non-dividing cells. This suggests a potential biomarker role for dolichols in cancer proliferation and differentiation .
Case Study 2: Dolichol in Malaria Parasites
Research on Plasmodium falciparum revealed that dolichol biosynthesis occurs through the reduction of polyprenols, highlighting its importance in the life cycle of malaria parasites. The presence of specific dolichol species was linked to different developmental stages, indicating its role in parasite survival and virulence .
Mechanism of Action
Dolichol-20 exerts its effects primarily through its role in protein glycosylation. It acts as a lipid carrier for the assembly and transfer of oligosaccharides to nascent proteins in the endoplasmic reticulum. The process involves the formation of dolichol-linked oligosaccharides, which are then transferred to specific asparagine residues on the target proteins by the enzyme oligosaccharyltransferase. This modification is crucial for proper protein folding, stability, and function .
Comparison with Similar Compounds
Dolichol-20 is compared with other similar compounds such as:
Dolichol-15: Contains 15 isoprene units and has similar functions but differs in chain length and specific biological roles.
Dolichol-25: Contains 25 isoprene units and is involved in similar glycosylation processes but may have different cellular distributions and functions.
Polyprenol: The precursor to dolichol, which is reduced to form this compound. .
This compound is unique due to its specific chain length, which influences its role in glycosylation and its distribution within cellular membranes. Its distinct properties make it a valuable compound for studying lipid-mediated processes in cells .
Biological Activity
Dolichol-20, a polyisoprenoid lipid, plays a crucial role in various biological processes, particularly in the glycosylation of proteins. This article delves into its biological activity, synthesizing data from diverse research studies to provide a comprehensive overview.
Structure and Function
This compound is characterized by its long hydrophobic tail, composed of 20 isoprene units. This structure is essential for its function as a carrier lipid in the N-glycosylation pathway, where it facilitates the transfer of oligosaccharides to nascent proteins within the endoplasmic reticulum (ER) . The phosphorylated form of dolichol acts as a glycan carrier, crucial for proper protein folding and function.
Biological Roles
- N-Glycosylation : this compound is integral to the synthesis of dolichol pyrophosphate (Dol-P-P), which serves as a precursor for lipid-linked oligosaccharides (LLOs). These LLOs are essential for N-glycosylation, impacting protein stability and activity .
- Membrane Fluidity : Dolichols contribute to membrane fluidity and integrity. Their presence in cellular membranes is vital for maintaining proper cellular function and signaling .
- Antioxidant Activity : Dolichols have been shown to scavenge free radicals, thereby providing protective effects against oxidative stress .
Case Studies and Experimental Data
A variety of studies have explored the implications of dolichol biosynthesis and its biological functions:
- Study on Congenital Disorders of Glycosylation (CDG) : Research indicates that mutations affecting dolichol metabolism can lead to CDGs, resulting in aberrant glycosylation patterns. For instance, patients with mutations in the DHRSX gene showed impaired conversion from polyprenol to dolichol, leading to glycosylation defects .
- Metabolomics Profiling : A study utilizing metabolomics revealed that different stages of the malaria parasite exhibit varying profiles of dolichols, suggesting their role in parasite development and survival .
- Fibroblast Studies : In fibroblasts deficient in dolichol-P-Man synthase, treatment with zaragozic acid A enhanced dolichol-linked oligosaccharide biosynthesis, demonstrating potential therapeutic strategies for improving glycosylation defects .
Data Table: Key Findings on this compound Activity
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of Dolichol-20, and how do they influence its biological activity?
this compound is a polyisoprenoid lipid with a chain length of 20 isoprene units (C100), classified as an ester derivative . Its hydrophobic structure enables integration into lipid bilayers, facilitating roles in glycosylation processes and membrane-associated signaling. Methodologically, structural analysis employs techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), while functional studies often use lipid extraction protocols followed by in vitro assays to assess interactions with enzymes like glycosyltransferases .
Q. What methodologies are commonly employed to quantify this compound levels in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound, offering high sensitivity and specificity. Sample preparation involves lipid extraction using chloroform-methanol mixtures, followed by phase separation and purification via solid-phase extraction. Internal standards (e.g., deuterated this compound) are critical for normalization . Researchers must validate methods using spike-recovery experiments and report coefficients of variation (<10%) to ensure reproducibility .
Advanced Research Questions
Q. How do experimental designs account for the variance in this compound concentrations across age groups in longitudinal studies?
Variance in this compound levels increases with age, particularly after 40 years, due to biological heterogeneity . Robust longitudinal studies should:
- Stratify cohorts by age (e.g., 0–20, 20–40, 40–60 years) to capture nonlinear trends.
- Use mixed-effects models to adjust for intra-individual variability.
- Incorporate repeated measures and control for confounders like lipid peroxidation rates . For example, a study by Latumalea et al. (2023) demonstrated that this compound variance in neurotypical cohorts required sample sizes >200 to achieve 80% statistical power .
Q. What contradictions exist in the literature regarding the concentration-dependent effects of this compound on biological age prediction?
Nonlinear effects have been observed:
- Low this compound (C100H168NO) correlates with younger predicted ages, while moderate/high levels correlate with older ages .
- Conversely, this compound (C100H165O) shows an inverse relationship, with higher concentrations predicting younger ages . To resolve contradictions, researchers should:
- Conduct dose-response experiments in vitro (e.g., using fibroblast cultures).
- Apply machine learning models (e.g., XGBoost) to identify interaction effects between this compound isoforms and other lipids .
Q. What statistical approaches are recommended for validating this compound as a biomarker for age-related studies?
- Feature Selection : Combine Elastic PCA (for generalization) and XGBoost (for predictive accuracy) to identify this compound isoforms with the strongest age correlations .
- Validation : Use bootstrapping (1,000 iterations) to assess model stability and external datasets to confirm reproducibility .
- Reporting : Adhere to STROBE guidelines, specifying effect sizes (e.g., hazard ratios) and 95% confidence intervals. For example, this compound (C100H164ONa) showed a 1.9-fold increase in aging rate in autism cohorts (P<0.001) .
Q. How can researchers address discrepancies between this compound’s role in autophagy versus lipid peroxidation pathways?
Contradictory findings may arise from tissue-specific effects (e.g., brain vs. liver) or assay conditions. Methodological solutions include:
- Pathway Analysis : Use tools like STRING or KEGG to map this compound’s interaction networks.
- Knockout Models : CRISPR-Cas9-mediated deletion of this compound biosynthesis genes (e.g., DHDDS) in murine models .
- Multi-Omics Integration : Correlate lipidomic data with transcriptomic/proteomic datasets to identify upstream regulators .
Q. Methodological Best Practices
Properties
IUPAC Name |
(6E,10E,14E,18E,22Z,26E,30E,34E,38E,42E,46E,50E,54E,58Z,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H164O/c1-81(2)41-22-42-82(3)43-23-44-83(4)45-24-46-84(5)47-25-48-85(6)49-26-50-86(7)51-27-52-87(8)53-28-54-88(9)55-29-56-89(10)57-30-58-90(11)59-31-60-91(12)61-32-62-92(13)63-33-64-93(14)65-34-66-94(15)67-35-68-95(16)69-36-70-96(17)71-37-72-97(18)73-38-74-98(19)75-39-76-99(20)77-40-78-100(21)79-80-101/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,100-101H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-80H2,1-21H3/b82-43+,83-45+,84-47+,85-49+,86-51-,87-53+,88-55+,89-57+,90-59+,91-61+,92-63+,93-65+,94-67+,95-69-,96-71+,97-73+,98-75+,99-77+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVPZUBEAUSPNJ-OYHKHEHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H164O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dolichol-20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2067-66-5 | |
Record name | Dolichol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dolichol-20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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